molecular formula C8H11FN2 B15287922 3-(2-Aminoethyl)-4-fluoroaniline CAS No. 771573-12-7

3-(2-Aminoethyl)-4-fluoroaniline

Cat. No.: B15287922
CAS No.: 771573-12-7
M. Wt: 154.18 g/mol
InChI Key: SNSFZRPHMBBWEW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-4-fluoroaniline is a fluorinated aniline derivative with a 2-aminoethyl group (-CH₂CH₂NH₂) at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This dual-functionalized structure combines the electronic effects of fluorine (electron-withdrawing) with the basicity and reactivity of the primary amine in the aminoethyl side chain.

Properties

CAS No.

771573-12-7

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

3-(2-aminoethyl)-4-fluoroaniline

InChI

InChI=1S/C8H11FN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3-4,10-11H2

InChI Key

SNSFZRPHMBBWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CCN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4-fluoroaniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to introduce a nitro group at the 3-position. This is followed by reduction of the nitro group to an amino group, and subsequent alkylation with ethylene oxide to introduce the ethylamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Aminoethyl)-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active amines.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The ethylamine group can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of certain receptors. Additionally, the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorinated Aniline Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₈H₁₁FN₂ 154.19 g/mol -NH₂ (aniline), -F (para), -CH₂CH₂NH₂ (meta) High basicity; potential use in drug synthesis (e.g., triazines or tryptamine analogs) Inferred
4-Fluoroaniline C₆H₆FN 111.12 g/mol -NH₂ (aniline), -F (para) Used in Schiff base synthesis (e.g., fluorinated imines)
3-(Difluoromethyl)-4-fluoroaniline C₇H₆F₃N 161.12 g/mol -NH₂ (aniline), -F (para), -CF₂H (meta) Enhanced electron-withdrawing effects; applications in agrochemicals or materials
4-Fluoro-3-methylaniline C₇H₈FN 125.14 g/mol -NH₂ (aniline), -F (para), -CH₃ (meta) Increased lipophilicity; intermediate in dyes or pharmaceuticals
4-(2-Fluorophenoxy)aniline C₁₂H₁₀FNO 203.21 g/mol -NH₂ (aniline), -O-C₆H₄F (para) Bulky substituent; potential use in polymer or ligand design

Reactivity and Electronic Effects

  • This contrasts with simpler analogs like 4-fluoroaniline, which lacks additional reactive sites .
  • Fluorine vs. Difluoromethyl: The fluorine atom in 4-fluoroaniline moderately withdraws electrons, stabilizing the aromatic ring.
  • Methyl vs.

Physicochemical Properties

  • Solubility: The aminoethyl group improves water solubility compared to 4-fluoro-3-methylaniline or 3-(Difluoromethyl)-4-fluoroaniline, which are more hydrophobic due to methyl/difluoromethyl groups.

Biological Activity

3-(9-Anthryl)phenylboronic acid, also known as (3-anthracen-9-ylphenyl)boronic acid, is a compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biological systems, and relevant research findings.

  • Molecular Formula : C20H15BO2
  • Molecular Weight : 298.1 g/mol
  • IUPAC Name : (3-anthracen-9-ylphenyl)boronic acid
  • Canonical SMILES : B(C1=CC(=CC=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O

The biological activity of 3-(9-anthryl)phenylboronic acid primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biomolecules, leading to significant biological effects. The anthracene moiety enhances the compound’s photophysical properties, making it suitable for fluorescence-based assays and biomolecular labeling.

1. Cellular Disruption Studies

Research indicates that phenylboronic acids, including 3-(9-anthryl)phenylboronic acid, can disrupt cellular structures by forming complexes with cis-diols present in cellular components. For instance, studies have shown that treatment with boronic acids leads to significant cytoplasmic disruption in plant cells, indicating their potential use in studying cellular dynamics .

Treatment ConcentrationPercentage of Disrupted Cells
Low (0.1 mM)29%
Medium (0.5 mM)77%
High (1.0 mM)97%

3. Fluorescent Labeling

Due to its unique structure and photophysical properties, this compound is employed in the labeling and detection of biomolecules. Its ability to fluoresce makes it a valuable tool in biochemical assays where visualization of molecular interactions is crucial.

Case Study 1: Cellular Impact Assessment

A study investigated the impact of various boronic acids on plant cell viability and structure. The findings revealed that higher concentrations of boronic acids led to increased cellular disruption and death, particularly highlighting the role of phenylboronic acids in altering cytoplasmic integrity .

Case Study 2: Fluorescence-Based Sensing

Another research highlighted the use of 3-(9-anthryl)phenylboronic acid in developing fluorescent sensors for detecting specific biomolecules. The study demonstrated that the compound could selectively bind to target molecules, enabling sensitive detection through fluorescence changes.

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